molecular formula C12H19BN2O2 B13125147 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13125147
M. Wt: 234.10 g/mol
InChI Key: CUFYPDGTEJKYFV-UHFFFAOYSA-N
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Description

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronate ester group attached to a pyridine ring. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-methyl-2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine lies in its specific structure, which combines the reactivity of the boronate ester group with the electronic properties of the pyridine ring. This combination makes it particularly useful in a variety of synthetic applications, including the formation of complex organic molecules and the development of new materials .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19BN2O2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15)

InChI Key

CUFYPDGTEJKYFV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)N

Origin of Product

United States

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